
K145 hydrochloride
Vue d'ensemble
Description
K145 hydrochloride is a selective, substrate-competitive, and orally active sphingosine kinase-2 (SphK2) inhibitor with an IC50 of 4.3 µM and a Ki of 6.4 µM . Structurally, this compound is a thiazolidine-2,4-dione derivative with the molecular formula C18H25ClN2O3S and a molecular weight of 384.92 .
In vitro, K145 reduces intracellular sphingosine-1-phosphate (S1P) levels by inhibiting SphK2 activity, leading to suppression of downstream survival pathways such as ERK and Akt phosphorylation . This mechanism induces apoptosis, particularly late-stage apoptosis in U937 leukemia cells, and inhibits proliferation in a dose-dependent manner .
Méthodes De Préparation
Synthetic Route Overview
The synthesis of K145 hydrochloride centers on constructing a thiazolidine-2,4-dione (TZD) core functionalized with a 4-butoxyphenylpropylidene moiety and a 2-aminoethyl side chain . The process comprises three primary stages:
-
Preparation of 3-(4-butoxyphenyl)propionaldehyde.
-
Condensation with a thiazolidine-2,4-dione derivative.
-
Deprotection and salt formation to yield the hydrochloride .
Detailed Step-by-Step Synthesis
Synthesis of 3-(4-Butoxyphenyl)propionaldehyde
The initial step involves converting 4-butoxybenzaldehyde (8 ) into 3-(4-butoxyphenyl)propionaldehyde (10 ) through a two-step sequence :
-
Aldol Addition with Meldrum’s Acid :
4-Butoxybenzaldehyde reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of piperidine as a base. This forms a β-keto ester intermediate (9 ), leveraging the high reactivity of Meldrum’s acid for carbonyl condensation . -
Reduction to Propionaldehyde :
The β-keto ester undergoes reduction, typically using sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the saturated aldehyde 10 .
Condensation with Thiazolidine-2,4-dione Derivative
The thiazolidine-2,4-dione component (13 ) is prepared by introducing a Boc-protected 2-aminoethyl group to the TZD core . Key steps include:
-
Functionalization of TZD :
Thiazolidine-2,4-dione is alkylated with tert-butyl (2-bromoethyl)carbamate to introduce the protected amine side chain. -
Knoevenagel Condensation :
The aldehyde 10 reacts with the functionalized TZD (13 ) under acidic or basic conditions (e.g., piperidine or acetic acid) to form the α,β-unsaturated ketone via dehydration . This step establishes the critical propylidene linker between the aromatic and TZD moieties.
Deprotection and Salt Formation
The Boc-protecting group on the amine side chain is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free base of K145 . Subsequent salt formation with hydrochloric acid generates this compound:
-
Acidification :
The free base is dissolved in a polar aprotic solvent (e.g., ethyl acetate or tetrahydrofuran) and treated with hydrogen chloride gas or concentrated hydrochloric acid . -
Precipitation and Purification :
The hydrochloride salt precipitates as a crystalline solid, which is isolated via filtration and recrystallized from a solvent mixture (e.g., ethanol/water) to achieve >98% purity .
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) : Confirms the structure of intermediates and final product. Key signals include the TZD carbonyl peaks at ~170 ppm in NMR and aromatic protons at 6.8–7.2 ppm in NMR .
-
High-Performance Liquid Chromatography (HPLC) : Verifies purity, with this compound exhibiting a retention time of ~12.5 minutes under reverse-phase conditions .
-
Mass Spectrometry (MS) : The molecular ion peak [M+H] at m/z 349.2 aligns with the theoretical mass of K145 .
Optimization and Yield Considerations
Reaction Condition Optimization
-
Condensation Efficiency :
The Knoevenagel condensation achieves optimal yields (~75%) when conducted in anhydrous tetrahydrofuran (THF) with catalytic piperidine at 60°C . -
Salt Formation Solubility :
Ethyl acetate is preferred for HCl salt formation due to its low solubility for the hydrochloride, promoting rapid crystallization .
Challenges and Solutions
-
Byproduct Formation :
Early synthetic routes suffered from dimerization of the aldehyde 10 , mitigated by slow addition of the condensation reagent . -
Amine Oxidation :
The free amine intermediate is prone to oxidation, necessitating inert atmosphere handling during deprotection .
Scalability and Industrial Feasibility
The synthesis is amenable to large-scale production, as evidenced by:
Analyse Des Réactions Chimiques
Types de réactions
Le K145 (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le K145 (chlorhydrate) comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF). Les réactions sont généralement réalisées à des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions du K145 (chlorhydrate) dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner divers produits substitués .
Applications de la recherche scientifique
Le K145 (chlorhydrate) a une large gamme d'applications dans la recherche scientifique :
Médecine : Le composé s'est montré prometteur en tant qu'agent anticancéreux, des études démontrant sa capacité à inhiber la croissance tumorale et à induire l'apoptose dans les cellules cancéreuses
Mécanisme d'action
Le K145 (chlorhydrate) exerce ses effets en inhibant sélectivement la sphingosine kinase-2 (SphK2). Cette inhibition entraîne une diminution des niveaux de sphingosine-1-phosphate (S1P), une molécule de signalisation lipidique impliquée dans la croissance et la survie cellulaires. La réduction des niveaux de S1P déclenche l'apoptose et inhibe la croissance tumorale. Le composé affecte également diverses voies de signalisation, y compris la voie Akt/FoxO1, qui joue un rôle dans le métabolisme du glucose et la survie cellulaire .
Applications De Recherche Scientifique
Oncology Applications
K145 hydrochloride has demonstrated significant antitumor properties both in vitro and in vivo. Its mechanism primarily involves the inhibition of SPHK2, leading to alterations in sphingolipid profiles that can induce apoptosis in cancer cells.
Case Study: Multiple Myeloma
K145 has been investigated for its potential to resensitize bortezomib-resistant multiple myeloma cells. In various myeloma models, K145 was shown to induce synergistic cell death when combined with bortezomib, enhancing the unfolded protein response (UPR) activation . This synergy indicates a promising therapeutic avenue for overcoming drug resistance in cancer treatment.
Metabolic Disorders
This compound also shows potential in the treatment of metabolic disorders, particularly insulin resistance and glucose metabolism.
Inflammation and Fibrosis
The compound's effects on sphingolipid metabolism suggest potential applications in inflammatory diseases and fibrosis.
Anti-inflammatory Properties
- K145 has been noted for its anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation. The inhibition of SPHK2 can lead to decreased production of pro-inflammatory mediators .
Research Applications
K145 is widely used in basic research to explore the roles of sphingolipids in various biological processes.
Sphingolipidome Analysis
- Researchers utilize K145 to investigate sphingolipid profiles across different cell lines, contributing to a better understanding of sphingolipid metabolism's role in health and disease .
Data Summary
Application Area | Mechanism | Key Findings |
---|---|---|
Oncology | SPHK2 inhibition | Induces apoptosis; synergizes with bortezomib |
Metabolic Disorders | Enhances insulin signaling | Improves glucose tolerance |
Inflammation | Reduces pro-inflammatory mediators | Potential therapeutic use in chronic diseases |
Basic Research | Sphingolipid profile analysis | Insights into cellular metabolism |
Mécanisme D'action
K145 (hydrochloride) exerts its effects by selectively inhibiting sphingosine kinase-2 (SphK2). This inhibition leads to a decrease in the levels of sphingosine-1-phosphate (S1P), a lipid signaling molecule involved in cell growth and survival. The reduction in S1P levels triggers apoptosis and inhibits tumor growth. The compound also affects various signaling pathways, including the Akt/FoxO1 pathway, which plays a role in glucose metabolism and cell survival .
Comparaison Avec Des Composés Similaires
Selectivity for SphK2 vs. SphK1
This selectivity minimizes off-target effects, as SphK1 inhibition is often associated with adverse outcomes like inflammation .
Mechanism of Action
- K145 hydrochloride : Substrate-competitive inhibitor, directly competing with sphingosine for SphK2 binding .
- MP-A08 : ATP-competitive SphK1 inhibitor (Ki = 6.9 µM), distinct from K145’s substrate-binding mechanism .
Antitumor Efficacy and Toxicity
K145’s oral activity and low toxicity contrast with SKI-V , a dual SphK/PI3K inhibitor that lacks selectivity and has broader off-target effects .
Pharmacokinetics
- K145 : Oral bioavailability with solubility of 90 mg/mL in water and 40 mg/mL in DMSO; stable for 3 years at -20°C .
- WAY-604116: Requires intravenous administration due to poor oral absorption .
Key Research Findings
- Apoptosis Induction : K145 triggers late apoptosis in U937 cells, whereas SphK1 inhibitors (e.g., SK1-I) predominantly induce early apoptosis, suggesting divergent roles of SphK isoforms in cell death pathways .
- Signal Pathway Modulation : K145 reduces phosphorylated ERK and Akt levels, disrupting survival signals in cancer cells .
- In Vivo Performance : K145 achieves tumor suppression comparable to tamibarotene (44.2% vs. 50.4% inhibition) but with superior safety .
Activité Biologique
K145 hydrochloride, a selective inhibitor of sphingosine kinase 2 (SphK2), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article delves into the biological activity of K145, summarizing key findings from various studies, including in vitro and in vivo experiments, mechanisms of action, and its implications in cancer therapy.
Overview of this compound
This compound is an analog of sphingosine that selectively inhibits SphK2 with a reported value of 6.4 μM . SphK2 plays a crucial role in the sphingolipid signaling pathway, particularly in the production of sphingosine-1-phosphate (S1P), which is involved in cell proliferation and survival.
Inhibition of SphK2 : K145 has been shown to inhibit SphK2 activity, leading to decreased levels of S1P in various cell lines. In human leukemia U937 cells, treatment with K145 resulted in a significant reduction in cellular S1P levels without affecting ceramide levels, indicating its selectivity for SphK2 over other kinases .
Impact on Signaling Pathways : The compound's inhibition of SphK2 leads to the suppression of downstream signaling pathways, specifically the ERK and Akt pathways, which are critical for cell survival and proliferation. In U937 cells, K145 induced apoptosis through these pathways at concentrations as low as 4 µM .
In Vitro Studies
Several studies have investigated the cytotoxic effects of K145 on cancer cell lines:
- Cell Viability : K145 demonstrated potent anti-proliferative effects on U937 cells with an IC50 value around 4.3 µM. The compound effectively induced apoptosis as evidenced by increased annexin V-FITC levels and activation of apoptotic markers such as cleaved caspase-3 .
- Selectivity : K145 was tested against multiple protein kinases to confirm its selectivity for SphK2. Notably, it did not significantly inhibit ceramide kinase (CERK) or other kinases at concentrations up to 10 µM .
In Vivo Studies
Tumor Growth Inhibition : In vivo experiments using nude mice implanted with U937 tumors demonstrated that oral administration of K145 at a dose of 50 mg/kg effectively inhibited tumor growth without apparent toxicity . This suggests that K145 not only possesses anti-tumor activity but also has favorable pharmacokinetic properties.
Case Study Summary : A study involving syngeneic mouse models confirmed that K145 could inhibit tumor growth when administered intraperitoneally or orally, reinforcing its potential as an anticancer agent .
Comparative Efficacy
To better understand the efficacy of K145 compared to other sphingosine kinase inhibitors, a summary table is provided below:
Compound | Target | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|---|
K145 | SphK2 | 4.3 | Inhibits SphK2 leading to reduced S1P levels | Selective for SphK2; induces apoptosis |
ABC294640 | SphK2 | 0.004 | Similar inhibition; affects sphingolipid metabolism | Stronger potency but broader effects |
PF-543 | SphK1/SphK2 | 0.5 | Competitive inhibition | Anti-inflammatory properties noted |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which K145 hydrochloride selectively inhibits SphK2?
this compound acts as a substrate-competitive inhibitor of SphK2, binding to the enzyme’s active site and competing with its natural substrate, sphingosine. This is supported by a Ki value of 6.4 µM derived from Lineweaver-Burk analysis, which confirmed uncompetitive inhibition kinetics . Unlike non-selective inhibitors, K145 shows no activity against SphK1 (IC50 >10 µM) or other kinases (e.g., Akt1, ERK2, PKCα), as demonstrated in kinase panel assays .
Q. How should researchers determine appropriate in vitro concentrations of this compound for cell-based assays?
- For IC50 determination: Use a dose-response curve spanning 0–10 µM, as K145’s SphK2 inhibition reaches saturation at 10 µM (IC50 = 4.3 µM) .
- Apoptosis induction: Treat cells (e.g., U937 leukemia cells) with 5–20 µM K145 for 24–48 hours, monitoring caspase activation and PARP cleavage .
- Solubility limits: Prepare stock solutions in DMSO (40 mg/mL) or water (90 mg/mL) to avoid precipitation .
Q. What biochemical assays are recommended to validate SphK2 inhibition by this compound?
- Enzyme activity assays : Measure SphK2 activity using radiolabeled sphingosine and ATP, comparing treated vs. untreated samples .
- S1P quantification : Use LC-MS to verify reduced S1P levels in K145-treated cells (e.g., U937 cells), confirming target engagement .
- Competition assays : Perform Lineweaver-Burk analysis to confirm substrate competition, as shown by intersecting lines at varying sphingosine concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in K145’s antitumor efficacy across different cancer models?
- Context-dependent effects : Evaluate SphK2 expression levels in target cells via qPCR or Western blot, as K145’s efficacy correlates with SphK2 overexpression .
- Combination studies : Test K145 with chemotherapeutics (e.g., doxorubicin) to address compensatory SphK1 activation, which may reduce monotherapy efficacy .
- Metabolic profiling : Monitor sphingolipid metabolites (e.g., ceramide, S1P) to identify resistance mechanisms linked to sphingolipid rheostat shifts .
Q. What experimental design is optimal for in vivo studies of this compound in tumor xenografts?
- Dose conversion : Use body surface area (BSA) scaling. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse Km=3, rat Km=6) .
- Administration route : Administer orally via gavage, leveraging K145’s oral bioavailability, and measure plasma half-life (t1/2) to schedule dosing intervals .
- Endpoint analysis : Quantify tumor volume reduction (e.g., 50% suppression in glioblastoma xenografts), CD31+ vasculature, and Ki67 proliferation markers .
Q. How can researchers confirm the specificity of this compound in complex biological systems?
- Kinome-wide profiling : Utilize platforms like Eurofins KinaseProfiler to test inhibition of 468 kinases at 10 µM K145, ensuring no off-target activity .
- Genetic validation : Compare K145 effects in SphK2-knockout vs. wild-type cells to isolate SphK2-dependent phenotypes .
- SphK1 rescue experiments : Overexpress SphK1 in models to confirm that K145’s effects remain SphK2-specific .
Q. What methodologies are recommended for analyzing K145-induced apoptosis in 3D tumor spheroids?
- Live-cell imaging : Use IncuCyte® or similar systems to track caspase-3/7 activation in real time .
- Metabolic flux analysis : Employ Seahorse XF assays to measure glycolytic and mitochondrial stress responses post-treatment .
- Immunofluorescence : Stain spheroids for cleaved PARP and annexin V to spatially map apoptotic regions .
Q. Methodological Considerations
Q. How should researchers address batch variability in this compound stock solutions?
- Quality control : Verify purity (>95%) via HPLC and characterize lot-specific solubility using dynamic light scattering (DLS) .
- Stability testing : Store aliquots at -80°C (6-month stability) and avoid freeze-thaw cycles to prevent degradation .
Q. What strategies optimize K145 delivery in blood-brain barrier (BBB) penetration studies?
- Lipid nanoparticle encapsulation : Enhance brain bioavailability by formulating K145 in DSPC/cholesterol nanoparticles .
- Pharmacokinetic monitoring : Measure cerebrospinal fluid (CSF) concentrations via microdialysis after intravenous administration .
Q. Data Interpretation Guidelines
Q. How should discrepancies in K145’s IC50 values across studies be addressed?
Propriétés
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDMGQKBGVAV-NKBLJONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.